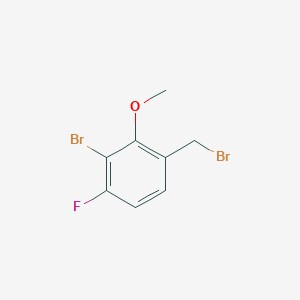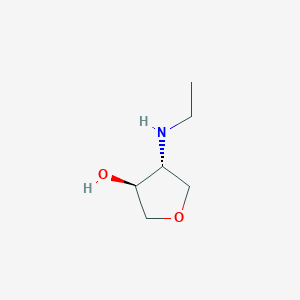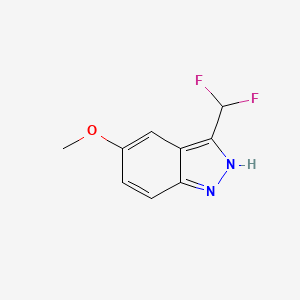
3-(Difluoromethyl)-5-methoxy-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethyl)-5-methoxy-1H-indazole is a chemical compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds. The presence of the difluoromethyl group and the methoxy group in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and materials science. The unique properties imparted by the difluoromethyl group, such as increased lipophilicity and metabolic stability, make this compound particularly valuable in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-5-methoxy-1H-indazole typically involves the introduction of the difluoromethyl group into the indazole core. One common method is the late-stage difluoromethylation of pre-formed indazole derivatives. This can be achieved using difluoromethylation reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the indazole ring .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the development of environmentally friendly reagents and solvents is crucial for sustainable industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-5-methoxy-1H-indazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of a nitro group can produce amines.
Scientific Research Applications
3-(Difluoromethyl)-5-methoxy-1H-indazole has several scientific research applications:
Biology: The compound’s unique properties make it a valuable tool in studying biological processes and interactions.
Medicine: It is explored for its potential therapeutic effects, including its role as a pharmacophore in drug design.
Industry: The compound is used in the development of advanced materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-5-methoxy-1H-indazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins by increasing lipophilicity and metabolic stability . This can lead to improved pharmacokinetic properties and therapeutic efficacy. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(Difluoromethyl)-5-methoxy-1H-indazole is unique due to the presence of both the difluoromethyl and methoxy groups, which impart distinct physicochemical properties. Compared to similar compounds, it may exhibit enhanced lipophilicity, metabolic stability, and binding affinity to target proteins. These properties make it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H8F2N2O |
|---|---|
Molecular Weight |
198.17 g/mol |
IUPAC Name |
3-(difluoromethyl)-5-methoxy-2H-indazole |
InChI |
InChI=1S/C9H8F2N2O/c1-14-5-2-3-7-6(4-5)8(9(10)11)13-12-7/h2-4,9H,1H3,(H,12,13) |
InChI Key |
WPQJQDGSRAEPTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(NN=C2C=C1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


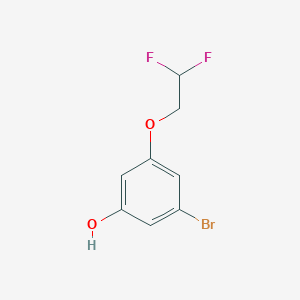
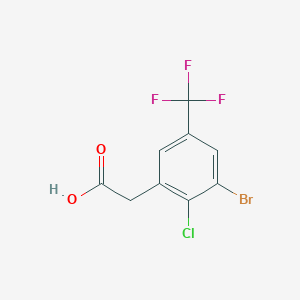
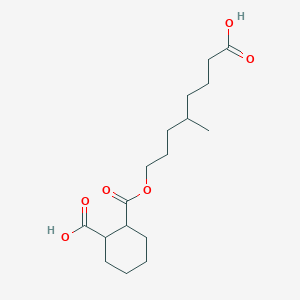

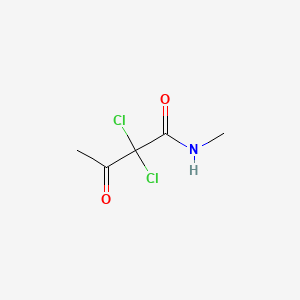
![Dimethoxy-bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]silane](/img/structure/B13432810.png)
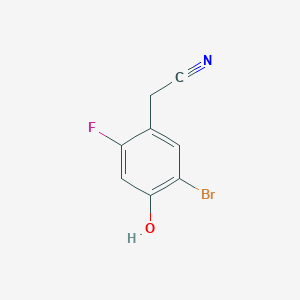
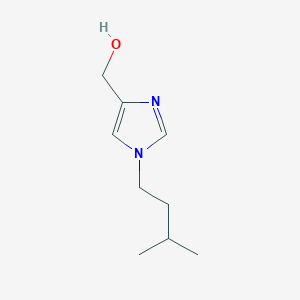
![(2S)-2-amino-3-[4-[3-[5-[4-[2-[6-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-3-hydroxy-2,4-diiodophenyl]ethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13432828.png)
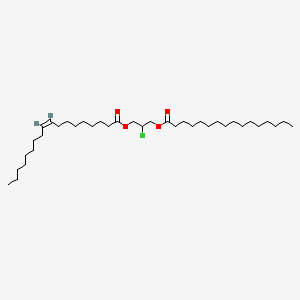
![(Z)-2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-N'-hydroxyacetimidamide](/img/structure/B13432840.png)

